![molecular formula C22H23N3O2 B2714409 2-cyclopentyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide CAS No. 898420-37-6](/img/structure/B2714409.png)
2-cyclopentyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-cyclopentyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide” is a complex organic compound. It contains a cyclopentyl group, a quinazolinone group, and an acetamide group . Cycloalkanes like cyclopentane are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring . Quinazolinones are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a quinazoline group . Acetamide (ethanamide) is an organic compound that acts as a functional group, it consists of an acyl group attached to -NH2 .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The 3D structure may be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the amide group might undergo hydrolysis, and the quinazolinone group might participate in various ring-opening or ring-closure reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like amide might make it soluble in polar solvents. Its melting point, boiling point, and other physical properties would depend on the exact arrangement of atoms and the intermolecular forces .Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Activities
Quinazolinone derivatives have been synthesized and investigated for their potential analgesic and anti-inflammatory activities. For instance, compounds synthesized from anthranilic acid through multi-step processes have shown significant analgesic and anti-inflammatory properties, comparable to standard drugs like diclofenac sodium, with only mild ulcerogenic potential (Alagarsamy et al., 2015).
Antitumor and Antifungal Activities
Novel quinazolinone derivatives with incorporated biologically active moieties have been synthesized and screened for their antitumor and antifungal activities. Some derivatives have shown high to moderate activity against certain cells and significant activity against fungi like Aspergillus ochraceus, suggesting potential applications in developing new antitumor and antifungal agents (El-bayouki et al., 2011).
Chemical Synthesis and Cyclization
The cyclization of acetamide derivatives to form complex structures like (±)-crispine A showcases the chemical versatility and synthetic utility of quinazolinone-based compounds in preparing natural products and bioactive compounds (King, 2007).
Antimicrobial Activities
Some quinazolinone derivatives have been evaluated for their antimicrobial activities, indicating potential use in developing new antibacterial agents. For example, 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones exhibited antimicrobial activity against a range of pathogens, highlighting their potential in addressing antibiotic resistance issues (Patel & Shaikh, 2011).
Neuroprotection and Antiviral Effects
Quinazolinone derivatives have also been investigated for their neuroprotective and antiviral effects, particularly against diseases like Japanese encephalitis. Compounds have demonstrated significant antiviral and antiapoptotic effects in vitro, offering a basis for developing therapeutic agents for viral encephalitis (Ghosh et al., 2008).
Safety and Hazards
Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken while handling it to prevent exposure.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclopentyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-23-20-12-5-4-11-19(20)22(27)25(15)18-10-6-9-17(14-18)24-21(26)13-16-7-2-3-8-16/h4-6,9-12,14,16H,2-3,7-8,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHDLKGWPBEIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

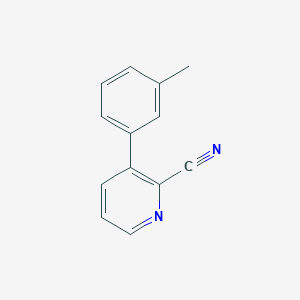
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2714327.png)
![N-cyclopentyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2714329.png)
![5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B2714330.png)
![2-(4-Isopropylphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2714331.png)

![2-Pyridin-3-yl-1-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2714333.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea](/img/structure/B2714334.png)
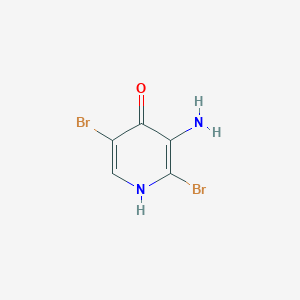
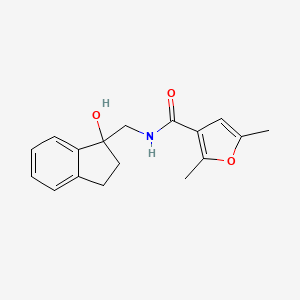
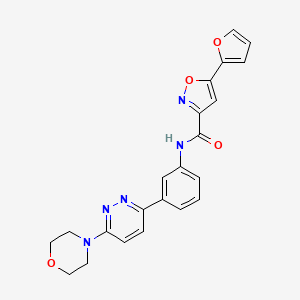

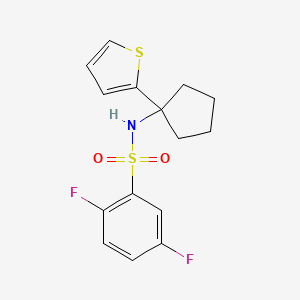
![Propyl[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B2714345.png)